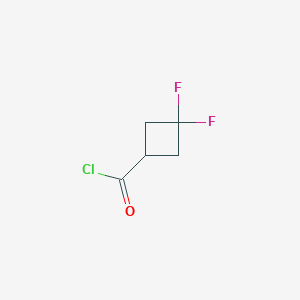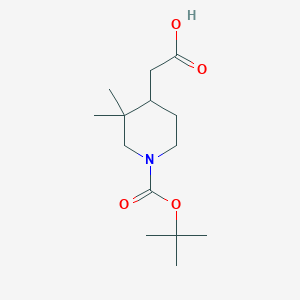![molecular formula C10H17F2N B1432723 9,9-二氟-3-氮代螺[5.5]十一烷 CAS No. 1781297-83-3](/img/structure/B1432723.png)
9,9-二氟-3-氮代螺[5.5]十一烷
描述
9,9-Difluoro-3-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H17F2N . It has a molecular weight of 189.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 9,9-Difluoro-3-azaspiro[5.5]undecane is 1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
9,9-Difluoro-3-azaspiro[5.5]undecane is a liquid at room temperature . The predicted boiling point is 240.2±40.0 °C, and the predicted density is 1.07±0.1 g/cm3 . The compound has a predicted pKa value of 10.43±0.40 .科学研究应用
合成和化学性质
9,9-二氟-3-氮代螺[5.5]十一烷是螺胺类化合物中的一种,螺胺类化合物是各种天然和合成产物中的核心结构,具有重要的生物活性。由于其复杂的结构和潜在的应用,研究人员已经开发了多种合成这些化合物的策略。合成方法旨在创建对化学性质有精确控制的螺胺类化合物,使其能够在各种科学和医学领域中使用 (Sinibaldi & Canet,2008)。
在肽合成中的应用
9,9-二氟-3-氮代螺[5.5]十一烷衍生物的一种应用是在肽合成中。与9,9-二氟-3-氮代螺[5.5]十一烷相关的3-氮代螺[5,5]十一烷-2,4-二氧-3-基二苯基磷酸酯已被用于合成N-保护的氨基酸-ASUD酯。这些酯在肽合成中是有益的,提供了一种在保留氨基酸对映体纯度的同时创建肽的方法。这种技术提供了一种更安全、更高效的替代传统方法,消除了对潜在有害试剂的需求 (Rao 等,2016)。
催化和有机合成
螺化合物,包括9,9-二氟-3-氮代螺[5.5]十一烷衍生物,因其在有机合成中的催化性能和应用而受到探索。例如,使用手性1-氮代螺[5.5]十一烷N-氧自由基介体修饰电极对二醇进行不对称电化学内酯化,展示了该化合物在对映选择性合成中的潜力。这一过程突出了螺化合物在生产光学活性分子中的作用,这对于开发药物和精细化学品至关重要 (Kashiwagi 等,2003)。
安全和危害
The safety information for 9,9-Difluoro-3-azaspiro[5.5]undecane indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
作用机制
Target of Action
The primary target of 9,9-Difluoro-3-azaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
9,9-Difluoro-3-azaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding sites on the receptor, thereby inhibiting the receptor’s function.
Biochemical Pathways
By antagonizing the GABAAR, 9,9-Difluoro-3-azaspiro[5.5]undecane affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, as the inhibitory effect of GABA is reduced.
Pharmacokinetics
The pharmacokinetic properties of 9,9-Difluoro-3-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 9,9-Difluoro-3-azaspiro[5.5]undecane’s action are largely dependent on its antagonistic effect on GABAAR . By inhibiting this receptor, it can disrupt inhibitory neurotransmission and potentially lead to increased neuronal activity.
生化分析
Biochemical Properties
9,9-Difluoro-3-azaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a competitive antagonist . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. Additionally, 9,9-Difluoro-3-azaspiro[5.5]undecane exhibits low cellular membrane permeability, which affects its bioavailability and distribution within the body .
Cellular Effects
The effects of 9,9-Difluoro-3-azaspiro[5.5]undecane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAAR can alter the inhibitory signaling pathways, leading to changes in neuronal activity . Furthermore, 9,9-Difluoro-3-azaspiro[5.5]undecane can affect gene expression by binding to specific transcription factors or regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of 9,9-Difluoro-3-azaspiro[5.5]undecane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a GABAAR antagonist, it binds to the receptor’s active site, preventing the binding of the natural ligand, γ-aminobutyric acid (GABA). This inhibition disrupts the normal inhibitory signaling, leading to altered neuronal excitability . Additionally, 9,9-Difluoro-3-azaspiro[5.5]undecane may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Difluoro-3-azaspiro[5.5]undecane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9,9-Difluoro-3-azaspiro[5.5]undecane remains stable under specific conditions, but its degradation products may exhibit different biochemical properties . Long-term exposure to 9,9-Difluoro-3-azaspiro[5.5]undecane can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 9,9-Difluoro-3-azaspiro[5.5]undecane vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of 9,9-Difluoro-3-azaspiro[5.5]undecane may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
9,9-Difluoro-3-azaspiro[5.5]undecane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with GABAAR can affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Understanding the metabolic pathways of 9,9-Difluoro-3-azaspiro[5.5]undecane is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of 9,9-Difluoro-3-azaspiro[5.5]undecane within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s low cellular membrane permeability affects its distribution, leading to localized accumulation in specific tissues . Additionally, 9,9-Difluoro-3-azaspiro[5.5]undecane may interact with specific transporters, facilitating its uptake and distribution within the body.
Subcellular Localization
The subcellular localization of 9,9-Difluoro-3-azaspiro[5.5]undecane plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with GABAAR suggests a localization in the neuronal cell membrane, where it can exert its inhibitory effects . Understanding the subcellular localization of 9,9-Difluoro-3-azaspiro[5.5]undecane is essential for elucidating its precise biochemical mechanisms.
属性
IUPAC Name |
9,9-difluoro-3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9/h13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXOSZBSJBSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)






![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)
